Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several key reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up in reactors designed to handle the specific requirements of each reaction step, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
- Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
Uniqueness
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H28N2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-4-29-23(28)19-15(3)20(21(27)24-16-10-6-7-11-16)31-22(19)25-18(26)13-30-17-12-8-5-9-14(17)2/h5,8-9,12,16H,4,6-7,10-11,13H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
XIOQMWJNOQUWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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